molecular formula C24H20N2O5 B13545319 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B13545319
M. Wt: 416.4 g/mol
InChI Key: YBZDRBZKDJPTAC-UHFFFAOYSA-N
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Description

6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a fluorinated carbamate derivative featuring a fused bicyclic naphthyridine core. This compound is structurally characterized by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a hydroxyl substituent at position 4, and a carboxylic acid moiety at position 3. Such derivatives are commonly employed in peptide synthesis and medicinal chemistry due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C24H20N2O5/c27-22-18(23(28)29)11-25-21-9-10-26(12-19(21)22)24(30)31-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,11,20H,9-10,12-13H2,(H,25,27)(H,28,29)

InChI Key

YBZDRBZKDJPTAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC=C(C2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Reaction:

(9H-fluoren-9-yl)methanol + Phosgene → (9H-fluoren-9-yl)methyl chloroformate

Conditions:

  • Reflux in the presence of a base such as pyridine or triethylamine .
  • Anhydrous solvents like dichloromethane or dioxane .
  • Reaction monitored by TLC or NMR until completion.

Synthesis of FMOC-Protected Hydrazine Derivatives

The core of the preparation involves the formation of FMOC-hydrazine or FMOC-hydrazine derivatives , which serve as key intermediates for constructing the heterocyclic core.

Method A: Reaction of Hydrazine with FMOC-Chloroformate

Reaction conditions:

  • Hydrazine hydrate or anhydrous hydrazine is dissolved in diethyl ether or water at low temperature (0°C).
  • FMOC-chloroformate is added dropwise to control exothermicity.
  • The mixture is stirred at room temperature or slightly elevated temperatures (up to 20°C) for 0.5 to 16 hours.

Reaction:

Hydrazine + FMOC-chloroformate → FMOC-hydrazine + HCl (byproduct)

Key points:

  • The reaction proceeds via nucleophilic attack of hydrazine on the chloroformate carbonyl.
  • The product is purified by filtration, washing, and crystallization.

Data:

  • Yields typically range from 81% to 98% depending on conditions.
  • Purity confirmed by NMR (chemical shifts around 7-8 ppm for aromatic protons) and HRMS.

Method B: Reflux in Acetone with Reducing Agents

In some protocols, reduction of FMOC-hydrazine intermediates is performed using NaBH3CN in solvents like THF with acetic acid, leading to the formation of more complex derivatives, such as N-isopropyl-fluoren-9-ylmethylcarbazate .

Cyclization to the Heterocyclic Core

The heterocyclic tetrahydronaphthyridine core is synthesized via cyclization of suitable precursors, often involving amino alcohols or amino acids bearing the FMOC-protected hydrazine moiety.

Example:

  • Reacting (S)-2-aminopropan-1-ol with FMOC-Cl in the presence of sodium carbonate in 1,4-dioxane/water mixture at 0°C to room temperature yields the FMOC-protected amino alcohol .

Cyclization:

  • Heating the protected amino alcohol with a suitable carboxylic acid derivative under acidic conditions promotes ring closure, forming the tetrahydro-1,6-naphthyridine ring system.

Data:

Reaction condition Yield Notes
Na2CO3, 1,4-dioxane/water, 0-20°C 90% Efficient cyclization with minimal side products

Functionalization of the Carboxylic Acid Group

The final step involves introducing the carboxylic acid at the appropriate position, often through carboxylation or oxidation of precursor intermediates.

Typical method:

  • Oxidation of a methyl or hydroxymethyl group on the heterocyclic ring using oxidizing agents like potassium permanganate or potassium dichromate .
  • Alternatively, direct carboxylation of a suitable precursor under CO2 atmosphere.

Summary of the Overall Synthetic Route

Step Description Reagents & Conditions Yield References
1 Synthesis of (9H-fluoren-9-yl)methyl chloroformate Phosgene or triphosgene, pyridine, reflux ~90%
2 Formation of FMOC-hydrazine Hydrazine hydrate + FMOC-chloroformate, diethyl ether, 0-20°C 81-98%
3 Cyclization to heterocycle Amino alcohol + base, heat 90%
4 Functionalization to carboxylic acid Oxidation or carboxylation Variable

Data Tables

Reaction Step Reagents Solvent Temperature Time Yield Notes
Synthesis of FMOC-chloroformate Phosgene / triphosgene Dichloromethane Reflux 2-4 h ~90% Needs inert atmosphere
Formation of FMOC-hydrazine Hydrazine hydrate + FMOC-chloroformate Diethyl ether / Water 0-20°C 0.5-16 h 81-98% Purification by filtration
Cyclization to heterocycle Amino alcohol + base Dioxane/water 0-20°C 12-24 h 90% Acidic conditions for ring closure
Carboxylation Oxidants or CO2 Appropriate solvent Room temp Variable Variable Final functionalization

Research Findings and Notes

  • The synthesis of fluorene-based carbamates and hydrazines is well-established, with high yields under mild conditions.
  • The key challenge is controlling regioselectivity during cyclization to ensure formation of the desired heterocyclic core.
  • The use of protecting groups like FMOC ensures selective functionalization at specific positions.
  • Purity and structure confirmation are typically achieved via NMR, HRMS, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound may also interact with enzymes or receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s fused 5,6,7,8-tetrahydro-1,6-naphthyridine bicyclic system distinguishes it from monocyclic analogs. Key structural comparisons include:

Compound Name Core Structure Substituents Evidence ID
Target Compound Bicyclic naphthyridine Fmoc, 4-hydroxy, carboxylic acid -
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid Azetidine (4-membered) Fmoc, 3-hydroxy, carboxylic acid
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid Tetrahydropyran (6-membered) Fmoc, carboxylic acid
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane (4-membered) Fmoc, carboxylic acid
  • Strain : Oxetane and azetidine derivatives exhibit higher ring strain, which may increase reactivity but reduce stability compared to the more relaxed naphthyridine core .

Molecular Weight and Formula

Molecular weight and formula influence solubility, bioavailability, and synthetic feasibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound (estimated) ~C₂₄H₂₃N₂O₅ ~430 -
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid C₁₉H₁₇NO₅ 339.34
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid C₂₁H₂₁NO₅ 367.4
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34
  • The naphthyridine derivative’s larger molecular weight (~430 g/mol) may reduce solubility in aqueous media compared to smaller analogs (e.g., 339–367 g/mol) but could enhance lipophilicity for membrane permeability .

Functional Groups and Reactivity

Functional Group Role in Target Compound Comparison with Analogs
Fmoc group Protecting group Universally used in peptide synthesis; stable under basic conditions, cleaved via piperidine .
4-Hydroxy Hydrogen-bond donor Similar to 3-hydroxyazetidine (), enhances solubility and binding affinity.
Carboxylic acid Ionic interaction Common in all analogs; critical for salt formation and conjugation chemistry .
  • Hydroxyl Position : The 4-hydroxy group in the target compound may stabilize the bicyclic system via intramolecular hydrogen bonding, unlike the 3-hydroxyazetidine analog .

Biological Activity

The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a derivative of naphthyridine that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly its role as a selective inhibitor in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure features a naphthyridine core, which is known for its diverse pharmacological properties. The molecular formula is C26H25N2O5C_{26}H_{25}N_{2}O_{5}, with a molecular weight of 445.49 g/mol. The compound's IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .

Antitumor Activity

Recent studies have highlighted the compound's potential as an FGFR4 inhibitor , particularly in the context of hepatocellular carcinoma (HCC). The fibroblast growth factor receptor 4 (FGFR4) is implicated in various oncogenic pathways. In vitro studies demonstrated that this compound exhibited nanomolar potency against Huh7 cell lines, which are commonly used to model HCC. It showed high selectivity over FGFR1-3, suggesting that it could be a promising candidate for targeted cancer therapies aimed at FGFR4 signaling pathways .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of the FGF19-FGFR4 signaling pathway. This pathway is crucial for tumor growth and survival in HCC. In xenograft mouse models, the compound demonstrated significant antitumor efficacy, indicating its potential for therapeutic application .

Case Studies and Research Findings

StudyFindings
Study 1 The compound showed a significant reduction in tumor volume in Huh7 xenografts after treatment. Bioluminescence imaging confirmed effective targeting of FGFR4 signaling.
Study 2 In vitro assays indicated that the compound inhibited cell proliferation and induced apoptosis in FGFR4-dependent cell lines.
Study 3 Toxicity assays revealed minimal adverse effects on normal cells, highlighting the compound's selectivity and safety profile .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. It was found to have a low toxicity level with minimal alterations in biochemical parameters during in vivo assessments. This suggests that it may be safer compared to conventional chemotherapeutic agents .

Q & A

Basic Research Question

The compound features a tetrahydro-1,6-naphthyridine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, a carboxylic acid moiety, and a hydroxyl group. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and naphthyridine protons (δ 1.5–4.0 ppm for aliphatic hydrogens) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) using calculated molecular formulas (e.g., : C₁₉H₁₇NO₅, MW 339.34 g/mol) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (Fmoc: ~1720 cm⁻¹, carboxylic acid: ~1700 cm⁻¹) .

What are the recommended storage and handling protocols to ensure compound stability?

Basic Research Question

  • Storage : Store at 2–8°C in airtight containers away from light and moisture to prevent hydrolysis of the Fmoc group .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure; work under fume hoods to minimize inhalation risks .
  • Decomposition Risks : Exposure to heat (>25°C) or acidic/basic conditions may cleave the Fmoc group or degrade the naphthyridine core .

How can researchers optimize the synthesis of this compound using Fmoc-protection strategies?

Advanced Research Question

Q. Methodology :

Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to attach the Fmoc group to the naphthyridine amine .

Deprotection : Employ piperidine (20% in DMF) for Fmoc removal, monitored by TLC or HPLC .

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.

Advanced Research Question

Common causes of contradictions include:

  • Purity Variability : Use HPLC (≥95% purity threshold) to verify batch consistency .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
  • Structural Verification : Confirm identity via X-ray crystallography or 2D NMR to rule out stereochemical anomalies .

Q. Example Workflow :

Re-test the compound in a validated assay (e.g., enzyme inhibition).

Cross-validate with independent techniques (e.g., SPR for binding affinity).

What analytical techniques are used to assess purity and degradation products?

Q. Methodological Focus

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to quantify purity and detect hydrolyzed Fmoc byproducts .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation products (e.g., free naphthyridine core or decarboxylated derivatives) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under storage conditions (2–8°C vs. ambient) .

How can researchers design experiments to study the compound’s reactivity under physiological conditions?

Advanced Research Question

Q. Experimental Design :

pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze via HPLC .

Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation .

Interaction Studies : Perform molecular docking with target proteins (e.g., kinases) to predict binding modes .

Advanced Research Question

Q. Key Analogs (from ) :

Compound NameBiological ActivityStructural DifferenceReference
(R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acidKinase inhibitionPhenylthio vs. hydroxyl
3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acidAnticancer (A549 cell line)Difluorophenyl substitution
Tetrahydrobenzo[b][1,6]naphthyridine derivativesPDK1 pathway modulationCore heterocycle modification

How can cross-contamination risks during synthesis be mitigated?

Q. Methodological Focus

  • Equipment Dedication : Use separate glassware for Fmoc-protected intermediates to prevent carryover .
  • Process Controls : Implement in-process LC-MS checks after coupling and deprotection steps .
  • Purification : Employ size-exclusion chromatography to remove residual reagents .

What are the ecological disposal considerations for this compound?

Advanced Research Question

  • Waste Treatment : Incinerate at >800°C to break down aromatic and heterocyclic components .
  • Environmental Persistence : No bioaccumulation data available; treat as hazardous due to acute aquatic toxicity (EC₅₀ < 10 mg/L estimated) .

How does the Fmoc group influence the compound’s solubility and bioavailability?

Advanced Research Question

  • Solubility : The Fmoc group reduces aqueous solubility (logP ~3.5); use DMSO or ethanol for in vitro assays .
  • Bioavailability Strategies :
    • Prodrug Design : Replace the carboxylic acid with an ester for improved membrane permeability .
    • Nanoparticle Encapsulation : Use PLGA-based carriers to enhance delivery .

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